molecular formula C22H26O7 B605599 Arzanol CAS No. 32274-52-5

Arzanol

Katalognummer: B605599
CAS-Nummer: 32274-52-5
Molekulargewicht: 402.44
InChI-Schlüssel: ZOIAPLVBZQQHCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arzanol is a prenylated heterodimeric phloroglucinyl α-pyrone compound isolated from the Mediterranean plant Helichrysum italicum . This natural product is a multifunctional bioactive molecule of significant interest for research in pharmacology and biochemistry, primarily due to its potent anti-inflammatory, antioxidant, and anti-viral activities . In research applications, this compound has been identified as a highly potent inhibitor of the inflammatory transcription factor NF-κB, leading to the suppression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α . Its most notable mechanism is the dual inhibition of key enzymes in the arachidonic acid cascade: it acts as a powerful suppressor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and also inhibits 5-lipoxygenase (5-LOX) . This dual action effectively blocks the production of both prostaglandin E2 (PGE2) and pro-inflammatory leukotrienes, positioning this compound as a promising lead compound for studying inflammatory pathways as an alternative to traditional COX inhibitors . Beyond its anti-inflammatory properties, this compound exhibits robust antioxidant activity. It has demonstrated efficacy in protecting against lipid peroxidation in biologically relevant systems, including low-density lipoproteins (LDL) and cell membranes, through a mechanism that involves both radical scavenging and metal chelation . Additional research areas for this compound include its ability to inhibit HIV-1 replication in T cells and its selective cytotoxicity against various cancer cell lines, such as melanoma and cervical carcinoma cells, with minimal impact on normal cells . Intended Use & Disclaimer: This product is labeled "For Research Use Only" (RUO). It is intended solely for use in laboratory research and is not intended for any other purpose. This product is not to be used for the diagnosis, prevention, or treatment of any disease or health condition in humans or animals. It is not for use as a food additive, cosmetic, or dietary supplement .

Eigenschaften

CAS-Nummer

32274-52-5

Molekularformel

C22H26O7

Molekulargewicht

402.44

IUPAC-Name

3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one

InChI

InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3

InChI-Schlüssel

ZOIAPLVBZQQHCG-UHFFFAOYSA-N

SMILES

O=C1C(CC2=C(O)C(C/C=C(C)\C)=C(O)C(C(C)=O)=C2O)=C(O)C(C)=C(CC)O1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Arzanol

Herkunft des Produkts

United States

Vorbereitungsmethoden

Source Material and Extraction

This compound is predominantly isolated from the aerial parts (leaves and flower heads) of Helichrysum italicum, a Mediterranean plant traditionally used for its anti-inflammatory properties. The extraction process begins with acetone, which solubilizes this compound’s polar functional groups while preserving its structural integrity. Approximately 1 kg of dried plant material yields 780 mg of this compound through bioassay-guided fractionation.

Fractionation and Purification

The crude acetone extract undergoes solid-phase extraction (SPE) to partition into three fractions: petroleum ether, ethyl acetate, and acetone. The ethyl acetate fraction, enriched with phloroglucinol derivatives, is subjected to gravity column chromatography. This compound is eluted using gradients of hexane-ethyl acetate, with purity confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for structural validation, confirming the molecular formula C22H26O7 and a molecular weight of 402.4 g/mol.

Synthetic Routes to this compound

Traditional Multi-Step Synthesis

The laboratory synthesis of this compound involves three sequential steps, achieving a total yield of 60%.

Step I: Formation of Prenylated Acylphloroglucinol

Phloroacetophenone (i) is protected at nonchelated hydroxyls using tert-butyldimethylsilyl chloride (TBDMSCl). Prenylation is achieved via reaction with prenyl alcohol in the presence of tetraphenylporphyrin (TPP) and toluene, yielding prenylated acylphloroglucinol (ii).

Step II: Synthesis of Reactive Methylene-2,4 Dioxypyrone

Ethyl 3-oxopentanoate (iv) undergoes acylation with ethyl acetoacetate, followed by cyclodehydration to form α-pyrone (vi). Reaction with paraformaldehyde generates the reactive methylene-2,4 dioxypyrone intermediate.

Step III: Desilylation and Final Coupling

Tetrabutylammonium fluoride (TBAF)-induced desilylation of compound (ii) releases the phloroglucinol core, which reacts with the dioxypyrone intermediate in chloroform at 40°C to yield this compound (vii).

Carba-Betti Multicomponent Strategy

An alternative synthesis employs a fluorous-activated phenolic component and iminium ions as aldehyde equivalents. This method streamlines the formation of the alkylidene linker, critical for this compound’s bioactivity. The reaction proceeds in chloroform with catalytic acetic acid, achieving comparable yields to traditional methods while reducing step count.

Comparative Analysis of Preparation Methods

Yield and Efficiency

MethodYield (%)Key AdvantagesLimitations
Natural Isolation0.078Eco-friendly; preserves stereochemistryLow yield; resource-intensive
Traditional Synthesis60Scalable; high purityMulti-step; costly reagents
Carba-Betti Synthesis55–60Fewer steps; modular designRequires specialized fluorous tags

Structural Optimization

Modifications to the alkylidene linker and pyrone moiety influence synthetic outcomes:

  • Elongated alkyl groups (e.g., n-hexyl at R1) enhance mPGES-1 and 5-LOX inhibition.

  • Benzylidene derivatives improve lipophilicity and mPGES-1 affinity.

  • O-alkylation of the pyrone ring abolishes mPGES-1 activity, underscoring the necessity of free hydroxyl groups.

Characterization and Quality Control

Spectroscopic Validation

  • NMR : ¹H and ¹³C NMR spectra confirm the presence of prenyl (δ 1.65 ppm, singlet) and acetyl (δ 2.55 ppm) groups.

  • HR-MS : A molecular ion peak at m/z 402.1674 [M+H]⁺ aligns with the formula C22H26O7.

Purity Assessment

HPLC with UV detection (λ = 280 nm) ensures ≥95% purity, critical for pharmacological studies .

Analyse Chemischer Reaktionen

Types of Reactions: Arzanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative stress studies often focus on the protective effects of this compound against reactive oxygen species .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Arzanol exhibits potent anti-inflammatory effects by inhibiting the biosynthesis of pro-inflammatory lipid mediators, notably prostaglandin E2 (PGE2). It primarily acts by inhibiting microsomal PGE synthase-1 (mPGES-1) rather than cyclooxygenase-2 (COX-2), making it a potential therapeutic agent for inflammatory diseases. In vitro studies have demonstrated that this compound can significantly reduce levels of inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in human monocytes .

Key Findings:

  • IC50 Values : this compound's inhibitory concentration for mPGES-1 is approximately 0.4 µM, while COX-1 and COX-2 show higher IC50 values ranging from 2.3 to 9 µM .
  • Animal Studies : In carrageenan-induced pleurisy models in rats, this compound treatment resulted in significantly reduced PGE2 levels in pleural exudates, indicating its efficacy in vivo .

Antiviral Activity

This compound has been identified as an effective inhibitor of HIV replication in T cells. It disrupts the viral life cycle by modulating inflammatory responses that are crucial for viral propagation. The compound's ability to inhibit HIV replication positions it as a candidate for further research in antiviral therapies .

Case Study:
A study demonstrated that this compound significantly suppressed HIV replication in vitro, providing a promising avenue for developing new antiviral treatments targeting HIV .

Antioxidant Effects

The antioxidant capabilities of this compound have been explored through various assays, including the DPPH radical scavenging assay. This compound has shown significant radical scavenging activity, which can protect cells from oxidative stress-induced damage .

Research Insights:

  • In human keratinocyte models (HaCaT cells), this compound demonstrated protective effects against hydrogen peroxide-induced oxidative stress by reducing reactive oxygen species (ROS) generation .

Cancer Research

Recent studies have highlighted this compound's potential role in cancer therapy. It has been shown to impair the viability of bladder cancer cells and modulate autophagy pathways, suggesting its utility as a chemotherapeutic agent either alone or in combination with other drugs like cisplatin (CDDP) .

Clinical Implications:
this compound's dual role as an autophagy modulator and its cytotoxic effects on cancer cells warrant further investigation into its mechanisms and therapeutic applications in oncology.

Formulation Development

This compound's properties have led to its incorporation into various pharmaceutical formulations aimed at treating skin conditions like rosacea. Its anti-inflammatory and antioxidant characteristics make it suitable for topical applications .

Summary Table of this compound Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryInhibits mPGES-1; reduces pro-inflammatory cytokinesSignificant reduction of PGE2 levels in vivo
AntiviralInhibits HIV replicationEffective suppression of HIV in T cell cultures
AntioxidantScavenges free radicalsProtects against oxidative stress in HaCaT cells
Cancer researchModulates autophagy; cytotoxic effects on cancer cellsImpairs viability of bladder cancer cells
Formulation developmentTopical application for skin conditionsIncorporated into emulgels for rosacea treatment

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Arzanol belongs to a class of acylphloroglucinols and α-pyrones. Key analogs include helipyrone, demethylmallotojaponin C, and monomethyl this compound. Their structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Structure Key Features Bioactivity Comparison to this compound References
This compound Heterodimer (phloroglucinol + α-pyrone) Prenylated alkylidene bridge; intramolecular H-bonding network Gold standard : Dual mPGES-1/5-LO inhibition; strong antioxidant; autophagy modulation
Helipyrone Homodimer (α-pyrone + α-pyrone) Symmetric dimer; lacks phloroglucinol moiety Weaker anti-inflammatory activity ; minimal mPGES-1 inhibition; moderate antioxidant effects
Demethylmallotojaponin C Homodimer (phloroglucinol + phloroglucinol) Symmetric phloroglucinol dimer; no α-pyrone Limited bioactivity ; no significant anti-inflammatory or antioxidant effects reported
Monomethyl this compound Methylated heterodimer Methylation at C-4 hydroxyl group disrupts H-bonding Reduced potency : 10-fold lower mPGES-1 inhibition; loss of antioxidant efficacy

Mechanism-Driven Differences

Anti-Inflammatory Activity
  • This compound inhibits both mPGES-1 and 5-LO, blocking PGE₂ and leukotriene synthesis . Its heterodimeric structure enables dual targeting, whereas helipyrone (α-pyrone homodimer) and demethylmallotojaponin C (phloroglucinol homodimer) lack this versatility .
  • Monomethyl this compound shows diminished activity due to disrupted intramolecular H-bonding critical for enzyme binding .
Antioxidant Capacity
  • This compound’s phloroglucinol moiety enhances free radical scavenging, outperforming helipyrone in TBARS and ROS inhibition assays .
  • Demethylmallotojaponin C lacks the α-pyrone component, reducing its ability to chelate metal ions or stabilize lipid membranes .
Autophagy Modulation
  • This is attributed to its prenylated structure, which facilitates mitochondrial targeting .

Structure-Activity Relationship (SAR) Insights

  • Heterodimerization: The phloroglucinol-α-pyrone linkage is critical for broad bioactivity. Homodimers lose specificity .
  • Prenylation : Enhances membrane permeability and mitochondrial targeting .
  • Hydroxyl Groups: Free C-4 and C-6 hydroxyls in this compound are essential for H-bonding with mPGES-1 and antioxidant activity; methylation abolishes these effects .

Research Findings and Clinical Implications

  • Synergy with chemotherapy: this compound sensitizes bladder cancer cells to cisplatin by inducing mitochondrial stress, a feature absent in analogs .
  • Neuroprotection: At 10 μM, this compound reduces H₂O₂-induced apoptosis in SH-SY5Y cells by 60%, outperforming reference antioxidants like Trolox .

Q & A

What experimental methodologies are recommended for assessing Arzanol's antioxidant activity in cellular oxidative stress models?

Basic Research Focus:
To evaluate this compound's antioxidant efficacy, standardized assays such as H2DCFDA fluorescence for intracellular ROS detection and TBARS assay for lipid peroxidation measurement are widely used. For example, in H₂O₂-treated HaCaT keratinocytes, this compound (10–50 µM) reduced ROS by 40–60% and lowered malondialdehyde (MDA) levels by ~50%, demonstrating dose-dependent antioxidant activity .
Advanced Consideration:
Include complementary techniques like Mitoview™633 staining to assess mitochondrial membrane potential changes and NucView®488 for apoptosis quantification. These methods help differentiate between this compound’s antioxidative and anti-apoptotic effects, ensuring mechanistic specificity .

How does this compound inhibit both 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), and what are the implications for experimental design?

Basic Research Focus:
this compound acts as a dual inhibitor of 5-LO (IC₅₀ = 5 µM) and mPGES-1 (IC₅₀ = 0.5 µM) in cell-free assays, suppressing pro-inflammatory eicosanoids (LTB₄, PGE₂). Use semi-purified human recombinant enzymes for in vitro validation, with ATP and Ca²⁺ as co-factors to mimic physiological conditions .
Advanced Consideration:
In cell-based models (e.g., LPS-stimulated human whole blood), this compound (10 µM) reduces PGE₂ by ~70%, comparable to mPGES-1-specific inhibitors. However, reversibility assays are critical: pre-incubation with this compound followed by dilution (10-fold) showed retained 5-LO inhibition, suggesting non-competitive binding .

What strategies address contradictions in this compound’s efficacy across in vitro and in vivo models?

Basic Research Focus:
Discrepancies may arise from serum-binding properties altering bioavailability. For instance, this compound’s autophagy-modulating effects in bladder cancer cells (IC₅₀ = 20 µM) were attenuated in serum-rich media, requiring dose adjustments in vivo .
Advanced Consideration:
Use pharmacokinetic profiling (e.g., plasma protein binding assays) and compare results across models. In rat carrageenan-induced pleurisy, this compound (3.6 mg/kg i.p.) reduced exudate volume by 59%, but higher doses may be needed for translational relevance .

How can chemical proteomics identify novel targets of this compound, and what are the methodological pitfalls?

Advanced Research Focus:
Affinity purification mass spectrometry (AP-MS) and drug affinity responsive target stability (DARTS) revealed brain glycogen phosphorylase (bGP) as a target. Key steps include:

  • Bait preparation: Immobilize this compound on sepharose beads for pull-down assays.
  • Target validation: Use enzymatic activity assays (e.g., glycogenolysis inhibition) and site-directed mutagenesis to confirm binding residues .
    Pitfalls: False positives may arise from non-specific binding; include negative controls (e.g., inactive this compound analogs) and orthogonal validation (e.g., SPR).

What statistical and reporting standards are critical for this compound-related studies?

Basic Research Focus:

  • Report IC₅₀/EC₅₀ values with 95% confidence intervals.
  • Use ANOVA with Tukey HSD for multi-group comparisons (e.g., dose-response curves in 5-LO inhibition assays) .
    Advanced Consideration:
    Adhere to Pharmaceutical Research Guidelines :
  • Limit numerical data to ≤3 significant figures unless justified by instrument precision.
  • Define statistical significance (e.g., p < 0.05) explicitly .

How does this compound’s multi-target activity influence research question formulation?

Methodological Guidance:
Frame hypotheses around polypharmacology , such as:

  • “To what extent does this compound’s dual 5-LO/mPGES-1 inhibition synergize to reduce neutrophilic inflammation?”
  • Use pathway enrichment analysis (e.g., KEGG) to map off-target effects identified via proteomics .
    Avoid Descriptive Questions:
    Instead of “What are this compound’s anti-inflammatory effects?”, ask: “How does this compound’s inhibition of mPGES-1 alter COX-2/PGE₂ axis dynamics in LPS-primed macrophages?” .

What in vivo models best validate this compound’s anti-inflammatory and chemotherapeutic potential?

Basic Models:

  • Carrageenan-induced pleurisy in rats: Measures exudate volume, inflammatory cells, and eicosanoid levels .
  • Xenograft tumors (e.g., bladder cancer): Assess this compound’s autophagy-modulating effects via LC3-II/Beclin-1 immunohistochemistry .
    Advanced Consideration:
    Incorporate genetically modified models (e.g., 5-LO⁻/⁻ mice) to isolate this compound’s target-specific effects.

How should researchers mitigate reproducibility challenges in this compound studies?

Recommendations:

  • Standardize compound sourcing : Use suppliers with verified purity (e.g., HPC Standards GmbH, Catalog No. 681296) .
  • Document solvent conditions : DMSO concentrations >0.1% may artifactually inhibit 5-LO .
  • Share raw data (e.g., ROS fluorescence plots) in supplementary materials per FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arzanol
Reactant of Route 2
Reactant of Route 2
Arzanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.